molecular formula C22H19Cl2N3O3 B244689 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

カタログ番号 B244689
分子量: 444.3 g/mol
InChIキー: KAYOSHADWFZYTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide disrupts the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been found to modulate the immune system by reducing the production of cytokines that promote inflammation and tumor growth.

実験室実験の利点と制限

One of the main advantages of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is its high selectivity and potency, which makes it an attractive candidate for cancer therapy. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.

将来の方向性

There are several potential future directions for the research and development of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide. One possible direction is to explore its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs. Another direction is to investigate the role of BTK inhibition in other disease conditions, such as autoimmune disorders or inflammatory diseases. Finally, further optimization of the chemical structure of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide may lead to the development of more potent and effective BTK inhibitors for cancer therapy.

合成法

The synthesis of 2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 2,3-dichlorobenzoic acid with 4-(2-furoyl)piperazine, followed by the coupling reaction with 4-aminophenylbenzamide. The final product is obtained after purification and characterization.

科学的研究の応用

2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown significant anti-tumor activity by inhibiting the growth and proliferation of cancer cells.

特性

分子式

C22H19Cl2N3O3

分子量

444.3 g/mol

IUPAC名

2,3-dichloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H19Cl2N3O3/c23-18-4-1-3-17(20(18)24)21(28)25-15-6-8-16(9-7-15)26-10-12-27(13-11-26)22(29)19-5-2-14-30-19/h1-9,14H,10-13H2,(H,25,28)

InChIキー

KAYOSHADWFZYTD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。